molecular formula C6H4N2O2 B12887659 (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

Cat. No.: B12887659
M. Wt: 136.11 g/mol
InChI Key: ZCPLFQZJSWZIEN-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at position 3, a ketone at position 5, and an acetonitrile moiety at the α-position of the exocyclic double bond. Its structure (Figure 1) is characterized by conjugation between the furan ring and the nitrile group, which influences its electronic properties and reactivity. The compound is synthesized via formal [5+5] cycloaddition reactions involving enals and methyl (E)-2-[5-oxofuran-2(5H)-ylidene]acetate under oxidative conditions (K₃PO₄, quinone oxidant) in acetonitrile . This method highlights its role as a precursor for complex heterocycles like 8-azocoumarins, which have applications in medicinal and materials chemistry.

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

(2E)-2-(3-amino-5-oxofuran-2-ylidene)acetonitrile

InChI

InChI=1S/C6H4N2O2/c7-2-1-5-4(8)3-6(9)10-5/h1,3H,8H2/b5-1+

InChI Key

ZCPLFQZJSWZIEN-ORCRQEGFSA-N

Isomeric SMILES

C1=C(/C(=C\C#N)/OC1=O)N

Canonical SMILES

C1=C(C(=CC#N)OC1=O)N

Origin of Product

United States

Biological Activity

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a furanone moiety, which is known for various biological activities. Its structure can be represented as follows:

C7H6N2O2\text{C}_7\text{H}_6\text{N}_2\text{O}_2

This structure indicates the presence of both amino and oxo functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile exhibits several biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The furanone structure allows for effective interaction with reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, potentially leading to enhanced therapeutic effects in cancer treatment.
  • Interaction with Cellular Targets : It is hypothesized that the amino group can form hydrogen bonds with biological macromolecules, enhancing its bioactivity.

Cytotoxic Effects

A study focusing on the cytotoxic effects of related furanone compounds found that modifications in the furanone structure significantly influenced their activity against cancer cells. For instance, compounds with additional amino groups showed increased cytotoxicity compared to their counterparts without such modifications .

Antioxidant Activity

In vitro experiments demonstrated that derivatives of (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile exhibited significant antioxidant activity. The compound effectively reduced cell death induced by oxidative stressors such as hydrogen peroxide in various cell lines, including HEK293 and SHSY5Y .

Enzymatic Inhibition

Research indicates that similar compounds have shown promise as inhibitors of enzymes involved in cancer progression. For example, studies have highlighted the potential of furanone derivatives to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantSignificant reduction in ROS-induced cell death
CytotoxicityEnhanced cytotoxic effects on cancer cells
Enzymatic InhibitionInhibition of MMPs

Scientific Research Applications

The compound (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is a member of the furanone family, which has garnered interest in various scientific research applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Chemical Properties and Structure

Chemical Structure : The compound features a furanone moiety, which is known for its versatile reactivity and biological significance. The presence of the amino group and acetonitrile enhances its chemical properties, making it a candidate for various applications in medicinal chemistry.

Molecular Formula : C₇H₆N₂O₂

The biological properties of furanones, including those similar to (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile, have been extensively studied:

  • Antimicrobial Properties : Research indicates that furanone derivatives exhibit significant antimicrobial activity by inhibiting quorum sensing in bacteria. This property makes them potential candidates for developing new antibiotics .
  • Cytotoxicity : Studies have shown that certain furanone derivatives can induce cytotoxic effects in cancer cell lines, suggesting their potential use in cancer therapy .

Synthetic Applications

Furanones are used as intermediates in organic synthesis. The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals:

  • Synthesis of Novel Compounds : The unique structure allows for modifications leading to new derivatives with enhanced biological activities. For example, reactions involving (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile can yield compounds with improved efficacy against specific targets .

Therapeutic Potential

The therapeutic applications of furanone derivatives are being explored:

  • Anti-inflammatory Agents : Some studies suggest that furanones possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Drug Development : The compound's ability to interact with biological systems positions it as a candidate for drug development aimed at various diseases, including bacterial infections and cancer.

Case Study 1: Antimicrobial Activity

A study demonstrated that a derivative of (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of quorum sensing pathways, which are critical for bacterial communication and virulence .

Case Study 2: Cytotoxic Effects

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential application in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of α-cyanated heterocyclic ylidenes. Below is a systematic comparison with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile and Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile 3-Amino-5-oxofuran core, acetonitrile substituent C₆H₄N₂O₂ 136.11 Precursor for azocoumarins; conjugated system for optoelectronic applications
Methyl (E)-2-[5-oxofuran-2(5H)-ylidene]acetate 5-Oxofuran core, methyl ester substituent C₇H₆O₄ 154.12 Intermediate in [5+5] cycloadditions; lower reactivity compared to nitrile-substituted
2-(4-Methylfuran-2(5H)-ylidene)malononitrile 4-Methylfuran core, malononitrile substituent C₈H₄N₂O 160.13 Enhanced electron-withdrawing properties; used in nonlinear optical materials
(2E)-2-(3-Oxo-5-phenyl-2-furylidene)acetonitrile 3-Oxo-5-phenylfuran core, acetonitrile substituent C₁₂H₇NO₂ 197.19 Stabilized by phenyl group; potential intermediate in pharmaceutical synthesis
(E)-2-(Dihydro-2H-pyran-3(4H)-ylidene)acetonitrile Dihydropyran core, acetonitrile substituent C₇H₉NO 123.15 Reduced aromaticity; lower thermal stability compared to furan derivatives
2-(4-Methoxyphenyl)-2-(5-((tosyloxy)imino)thiophen-2(5H)-ylidene)acetonitrile Thiophene core, methoxyphenyl and tosyloxy substituents C₂₁H₁₇N₂O₄S₂ 425.50 Electron-rich system for organic semiconductors; sulfonate groups enhance solubility

Structural Differences and Electronic Properties

  • Core Heterocycle :

    • The furan-based compounds (e.g., the target compound and ’s phenyl derivative) exhibit stronger aromaticity and electron-withdrawing effects compared to dihydropyran () or thiophene () analogues.
    • Thiophene derivatives () have higher electron delocalization due to sulfur’s polarizability, making them suitable for conductive materials .
  • Substituent Effects: The 3-amino group in the target compound increases nucleophilicity at the furan ring, enabling participation in cycloaddition reactions . Malononitrile substituents () amplify electron-deficient character, enhancing applications in optoelectronics . Phenyl groups () improve thermal stability but reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.